molecular formula C5H4OSe B091814 3-Selenophenecarboxaldehyde CAS No. 18168-59-7

3-Selenophenecarboxaldehyde

Cat. No. B091814
CAS RN: 18168-59-7
M. Wt: 159.06 g/mol
InChI Key: IPWXJCOSPVHJLK-UHFFFAOYSA-N
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Description

3-Selenophenecarboxaldehyde is an organic compound that contains a selenophene ring and an aldehyde functional group. It has gained significant attention in the scientific community due to its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry.

Mechanism Of Action

The mechanism of action of 3-Selenophenecarboxaldehyde is not well understood. However, it is believed to act as a nucleophile due to the presence of the selenophene ring, which has a high electron density. This property allows it to react with electrophiles, resulting in the formation of new organic compounds.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of 3-Selenophenecarboxaldehyde. However, studies have shown that it has potential antioxidant properties due to the presence of the selenophene ring, which has been shown to scavenge free radicals.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Selenophenecarboxaldehyde in lab experiments is its unique structural features, which make it a versatile building block for the synthesis of complex organic compounds. Additionally, it has potential applications in materials science and optoelectronics. However, one of the limitations of using 3-Selenophenecarboxaldehyde is its relatively low stability, which can make it challenging to work with in some experiments.

Future Directions

There are several future directions for the study of 3-Selenophenecarboxaldehyde. One potential area of research is the development of new synthetic methods for the production of 3-Selenophenecarboxaldehyde and related compounds. Additionally, there is potential for the use of 3-Selenophenecarboxaldehyde in the development of new materials with applications in optoelectronics and photovoltaic devices. Further research is also needed to fully understand the mechanism of action and potential biochemical and physiological effects of 3-Selenophenecarboxaldehyde.
Conclusion:
In conclusion, 3-Selenophenecarboxaldehyde is an organic compound with unique structural features that make it a versatile building block for the synthesis of complex organic compounds. It has potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. Further research is needed to fully understand the mechanism of action and potential applications of 3-Selenophenecarboxaldehyde.

Synthesis Methods

The synthesis of 3-Selenophenecarboxaldehyde involves the reaction of 2-selenophenyl lithium with chloral hydrate in the presence of a catalyst such as copper(II) chloride. This reaction results in the formation of 3-Selenophenecarboxaldehyde as a yellow solid with a melting point of 54-56°C.

Scientific Research Applications

3-Selenophenecarboxaldehyde has been extensively studied for its potential applications in organic synthesis. It can be used as a building block for the synthesis of a variety of complex organic compounds due to its unique structural features. Additionally, it has been used as a precursor for the synthesis of selenophene-containing polymers and materials with potential applications in optoelectronics and photovoltaic devices.

properties

CAS RN

18168-59-7

Product Name

3-Selenophenecarboxaldehyde

Molecular Formula

C5H4OSe

Molecular Weight

159.06 g/mol

IUPAC Name

selenophene-3-carbaldehyde

InChI

InChI=1S/C5H4OSe/c6-3-5-1-2-7-4-5/h1-4H

InChI Key

IPWXJCOSPVHJLK-UHFFFAOYSA-N

SMILES

C1=C[Se]C=C1C=O

Canonical SMILES

C1=C[Se]C=C1C=O

synonyms

3-Selenophenecarboxaldehyde (8CI,9CI)

Origin of Product

United States

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